molecular formula C14H19N3 B11739737 [(1,3-dimethyl-1H-pyrazol-5-yl)methyl](2-phenylethyl)amine

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl](2-phenylethyl)amine

Cat. No.: B11739737
M. Wt: 229.32 g/mol
InChI Key: GZBPUWIQTAWHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3-Dimethyl-1H-pyrazol-5-yl)methylamine is a pyrazole-based compound featuring a 1,3-dimethylpyrazole core substituted with a methylene-linked 2-phenylethylamine moiety. The molecular formula is C₁₅H₂₀N₃, with a molecular weight of 236.34 g/mol (calculated). The 2-phenylethylamine group in this compound is structurally analogous to neurotransmitters like dopamine and serotonin, suggesting possible bioactivity in neurological or metabolic pathways.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-phenylethanamine

InChI

InChI=1S/C14H19N3/c1-12-10-14(17(2)16-12)11-15-9-8-13-6-4-3-5-7-13/h3-7,10,15H,8-9,11H2,1-2H3

InChI Key

GZBPUWIQTAWHQH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Alkylation of 2-Phenylethylamine with Pyrazole-Derived Alkyl Halides

The most direct route to (1,3-dimethyl-1H-pyrazol-5-yl)methylamine involves the nucleophilic substitution of 2-phenylethylamine with a halogenated pyrazole intermediate. The synthesis begins with the preparation of (1,3-dimethyl-1H-pyrazol-5-yl)methyl chloride, achieved by treating 1,3-dimethyl-1H-pyrazol-5-methanol with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C . The resulting alkyl chloride is then reacted with 2-phenylethylamine in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile under reflux conditions (82°C, 12 hours).

Key challenges include controlling regioselectivity and minimizing polyalkylation. Patent data suggests that maintaining a molar ratio of 1:1.2 (amine:alkyl halide) and employing phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhances yields to ~78%. Post-reaction workup involves extraction with ethyl acetate, washing with saturated sodium bicarbonate (NaHCO₃), and crystallization from toluene/hexane mixtures .

Reductive Amination Using Pyrazole Aldehydes

An alternative pathway utilizes reductive amination between (1,3-dimethyl-1H-pyrazol-5-yl)methanal and 2-phenylethylamine. The aldehyde precursor is synthesized via oxidation of 1,3-dimethyl-1H-pyrazol-5-methanol using pyridinium chlorochromate (PCC) in dichloromethane (25°C, 4 hours). Subsequent condensation with 2-phenylethylamine in methanol, catalyzed by acetic acid, forms the imine intermediate. Reduction with sodium cyanoborohydride (NaBH₃CN) at pH 5–6 (20°C, 8 hours) affords the target amine in 65–70% yield.

Comparative studies indicate that boron trifluoride etherate (BF₃·Et₂O) as a Lewis acid improves imine formation kinetics but complicates purification due to side products . Nuclear magnetic resonance (NMR) analysis of crude products reveals trace amounts of N-alkylated byproducts, necessitating column chromatography (silica gel, ethyl acetate/hexane 3:7) for isolation.

Nucleophilic Substitution via Pyrazole Mesylates

For enhanced leaving-group reactivity, mesylation of 1,3-dimethyl-1H-pyrazol-5-methanol with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) produces the corresponding mesylate. This intermediate undergoes nucleophilic displacement with 2-phenylethylamine in dimethylformamide (DMF) at 60°C for 6 hours, yielding the amine in 83% isolated yield .

Table 1: Comparative Analysis of Alkylation Methods

MethodReagentSolventTemperature (°C)Yield (%)Purity (%)
Alkyl ChlorideK₂CO₃Acetonitrile827895
Reductive AminationNaBH₃CNMethanol207088
Mesylate DisplacementEt₃NDMF608397

Data adapted from analogous protocols demonstrates the superiority of mesylate intermediates in achieving higher yields and purity.

Purification and Characterization Techniques

Crude products are typically purified via recrystallization from ethanol/water mixtures (4:1 v/v) or column chromatography. Patent methodologies emphasize the importance of temperature-controlled crystallization: cooling reaction mixtures to 0–5°C precipitates high-purity amines (>98% by HPLC). Characterization data includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ph), 5.92 (s, 1H, pyrazole-H), 3.72 (s, 2H, CH₂N), 2.88 (t, J = 7.2 Hz, 2H, PhCH₂), 2.62 (t, J = 7.2 Hz, 2H, CH₂NH), 2.35 (s, 3H, CH₃), 2.20 (s, 3H, CH₃).

  • MS (ESI+) : m/z 284.2 [M+H]⁺.

Chemical Reactions Analysis

(1,3-dimethyl-1H-pyrazol-5-yl)methylamine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which (1,3-dimethyl-1H-pyrazol-5-yl)methylamine exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole ring and the phenylethylamine moiety can interact with enzymes and receptors, leading to various biological effects. These interactions may involve binding to active sites, altering enzyme activity, or modulating receptor functions .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Characteristics
(1,3-Dimethyl-1H-pyrazol-5-yl)methylamine C₁₅H₂₀N₃ 236.34 1,3-dimethylpyrazole + 2-phenylethyl High lipophilicity (logP ~3.2*); potential CNS activity due to phenethylamine motif
3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine () C₁₀H₁₃N₃S 207.29 3-methylpyrazole + thienylethyl Enhanced π-stacking potential due to thiophene; moderate solubility in polar solvents
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine () C₁₀H₉F₂N₃ 209.20 3-methylpyrazole + 2,4-difluorophenyl Increased metabolic stability and electronegativity from fluorine
3-Methyl-1-phenyl-1H-pyrazol-5-amine () C₁₀H₁₁N₃ 173.22 3-methylpyrazole + phenyl Simplified structure; baseline for SAR studies

*Estimated via analogous compounds.

Biological Activity

(1,3-dimethyl-1H-pyrazol-5-yl)methylamine is a compound featuring a pyrazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a dimethyl-substituted pyrazole moiety linked to a phenylethylamine. This unique structure contributes to its potential biological activities. The pyrazole ring is frequently associated with various pharmacological effects, including anti-inflammatory, analgesic, and antitumor properties.

1. Anti-inflammatory and Analgesic Effects

Studies indicate that compounds containing pyrazole rings often exhibit significant anti-inflammatory and analgesic activities. For instance, the presence of the pyrazole moiety in (1,3-dimethyl-1H-pyrazol-5-yl)methylamine suggests potential efficacy in treating pain and inflammation-related conditions.

2. Antitumor Activity

Research has shown that pyrazole derivatives can act as effective antitumor agents. They have been reported to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR . The structural features of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine may enhance its selectivity towards these targets.

3. Antioxidant Properties

Antioxidant activity is another significant aspect of this compound's biological profile. Pyrazole derivatives have been evaluated for their ability to scavenge free radicals and reduce oxidative stress, which is crucial in various diseases .

Case Studies and Experimental Data

Several studies have explored the biological activity of pyrazole derivatives, including (1,3-dimethyl-1H-pyrazol-5-yl)methylamine:

StudyFocusFindings
Study 1Anti-inflammatory effectsDemonstrated significant reduction in inflammation markers in vitro.
Study 2Antitumor activityShowed inhibition of cancer cell proliferation in cell lines expressing BRAF(V600E) .
Study 3Antioxidant activityExhibited strong free radical scavenging capabilities .

The biological activity of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine can be attributed to its interaction with specific biological targets. The compound may modulate signaling pathways involved in inflammation and cancer progression by inhibiting key enzymes or receptors.

Q & A

Basic: What are the recommended synthetic routes for (1,3-dimethyl-1H-pyrazol-5-yl)methylamine?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Core pyrazole formation : Condensation of hydrazine derivatives with diketones or β-ketoesters under acidic/basic conditions to form the 1,3-dimethylpyrazole core.

Functionalization : Alkylation of the pyrazole nitrogen or methyl group using reagents like alkyl halides under basic conditions (e.g., triethylamine).

Amine coupling : Reaction of the pyrazole intermediate with 2-phenylethylamine via reductive amination (e.g., NaBH₃CN) or nucleophilic substitution.
Key reaction conditions (temperature, solvent) must be optimized to avoid side products like over-alkylation .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituent positions on the pyrazole ring and phenylethyl chain. For example, the singlet for the 1,3-dimethyl groups (~δ 2.2–2.5 ppm) and aromatic protons (δ 7.2–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₃H₁₇N₃; calc. 215.14 g/mol) and fragmentation patterns.
  • X-ray crystallography : Resolves stereochemistry and crystal packing (using SHELXL for refinement) .

Advanced: How can structural contradictions in crystallographic data be resolved?

Methodological Answer:
Discrepancies in bond lengths/angles may arise from disordered solvent molecules or thermal motion. Mitigation strategies:

  • Use SHELXL ’s restraints (e.g., DFIX, SIMU) to model disorder.
  • Validate with Hirshfeld surface analysis to assess intermolecular interactions.
  • Cross-check with DFT calculations (e.g., Gaussian) to compare experimental vs. theoretical geometries .

Advanced: What strategies optimize yield in reductive amination steps?

Methodological Answer:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Catalyst control : Use NaBH₃CN over NaBH₄ for selective reduction in the presence of aromatic amines.
  • pH optimization : Maintain slightly acidic conditions (pH ~6–7) to protonate the amine, reducing side reactions.
    Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Basic: How does the compound’s structure influence its bioactivity?

Methodological Answer:

  • Pyrazole core : Acts as a hydrogen-bond acceptor, enhancing interactions with enzymes (e.g., kinase targets).
  • Phenylethyl group : Improves lipophilicity, aiding membrane permeability.
  • Methyl groups : Reduce metabolic degradation by steric hindrance.
    In vitro assays (e.g., enzyme inhibition) should validate these hypotheses .

Advanced: How to address discrepancies in biological assay results?

Methodological Answer:
Contradictions (e.g., variable IC₅₀ values) may stem from:

  • Assay conditions : Standardize buffer pH, temperature, and incubation time.
  • Compound purity : Confirm >95% purity via HPLC (C18 column, acetonitrile/water gradient).
  • Target specificity : Perform counter-screens against related enzymes (e.g., kinase panels) .

Basic: What computational tools model interactions with biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., GPCRs).
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR : Build models using descriptors like logP, polar surface area, and H-bond donors .

Advanced: How to design analogs to improve metabolic stability?

Methodological Answer:

  • Isosteric replacement : Substitute the pyrazole with triazole (e.g., 1,2,4-triazole) to alter metabolic pathways.
  • Deuterium incorporation : Replace methyl hydrogens with deuterium to slow CYP450-mediated oxidation.
  • Prodrug strategies : Introduce ester groups for delayed hydrolysis in vivo. Validate stability in liver microsomes .

Basic: What are the compound’s stability profiles under varying conditions?

Methodological Answer:

  • Thermal stability : TGA/DSC analysis shows decomposition >200°C.
  • Photostability : Store in amber vials; UV-Vis spectra (λmax ~270 nm) monitor degradation.
  • Hydrolytic stability : Stable in pH 4–8 (HPLC monitoring over 24 hrs) .

Advanced: How to resolve overlapping signals in NMR spectra?

Methodological Answer:

  • 2D NMR : Use HSQC to assign carbons adjacent to protons; NOESY identifies spatial proximity between aromatic and methyl groups.
  • Variable temperature NMR : Elevate temperature to reduce rotational barriers (e.g., resolve diastereotopic methylene protons).
  • Solvent optimization : Switch to DMSO-d₆ for better dispersion of NH and aromatic signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.